![molecular formula C18H15NO3 B5332143 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B5332143.png)
4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- is a heterocyclic compound that belongs to the benzoxazinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and results in high yields. The reaction involves the formation of an intermediate, which then undergoes cyclodehydration to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzoxazinone derivatives with various functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction is often mediated by hydrogen bonding and π-π interactions between the benzoxazinone ring and the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
4H-3,1-Benzoxazin-4-one: Another member of the benzoxazinone family with similar biological activities.
4H-1,4-Benzoxazin-3-one: Known for its herbicidal properties and used in agricultural applications.
4H-3,1-Benzothiazin-4-one: Contains a sulfur atom instead of oxygen and exhibits different biological activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-[2-(4-ethoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its interactions with biological targets and may contribute to its potential therapeutic effects.
特性
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-14-10-7-13(8-11-14)9-12-17-19-18(20)15-5-3-4-6-16(15)22-17/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLAOBVTVUUPGH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(5-isopropyl-4-pyrimidinyl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5332060.png)
![4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]-N-1-naphthylbenzamide](/img/structure/B5332068.png)
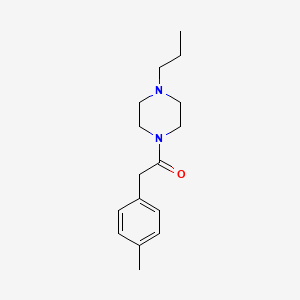
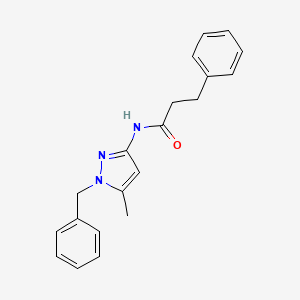
![ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5332093.png)
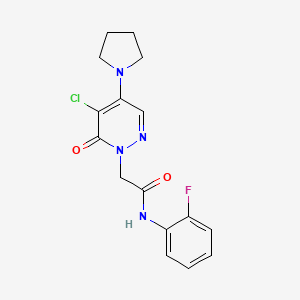
![N-cyclopropyl-1-[3-(pyrazol-1-ylmethyl)benzoyl]piperazine-2-carboxamide](/img/structure/B5332117.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5332123.png)
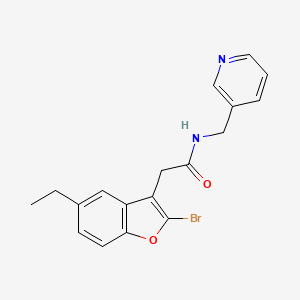
![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5332144.png)
![[4-(Biphenyl-4-yl)pyrimidin-2-yl]cyanamide](/img/structure/B5332146.png)
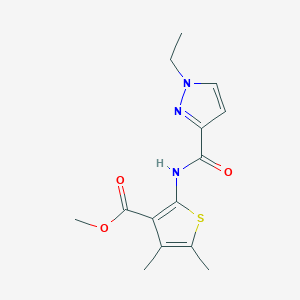
![3-(benzoylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5332160.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2E)-3-phenyl-2-propen-1-yl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5332163.png)
